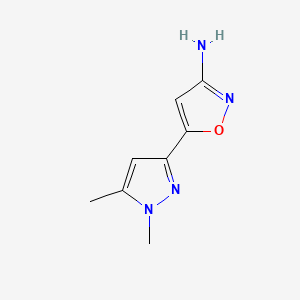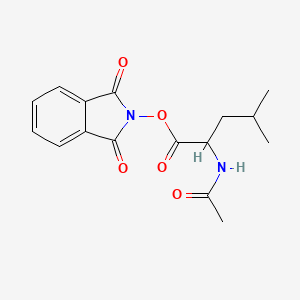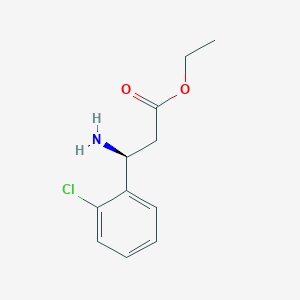![molecular formula C7H10ClN3O2 B15317856 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15317856.png)
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a biochemical probe.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: It is used in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation and differentiation .
Comparación Con Compuestos Similares
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is unique due to its specific structure and biological activity. Similar compounds include:
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
1H-pyrrolo[2,3-b]pyridine: Known for its potent activity against certain kinases.
tert-butyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate: Used in various chemical syntheses.
These compounds share structural similarities but differ in their specific applications and biological targets, highlighting the unique properties of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride .
Propiedades
Fórmula molecular |
C7H10ClN3O2 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-3-9-10-6(4)8-2-5;/h3,5H,1-2H2,(H,11,12)(H2,8,9,10);1H |
Clave InChI |
CTEXQQTZQJFVAC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC2=C1C=NN2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)



![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine](/img/structure/B15317832.png)





